2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid
Description
2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo[7]annulene-8-carboxylic acid (CAS# 5146-12-3), also known as purpurogallincarboxylic acid or NSC 110039, is a polyhydroxylated benzo[7]annulene derivative featuring a fused bicyclic core with a carboxylic acid group at position 8 (Figure 1). This compound belongs to the benzotropolone family, characterized by a conjugated keto-enol tautomeric system that contributes to its stability and redox properties. It is structurally related to purpurogallin (2,3,4,6-tetrahydroxy-5H-benzo[7]annulen-5-one), a natural product with antioxidant activity, but differs by the presence of the carboxylic acid moiety at position 8 .
Synthetic routes for analogous benzo[7]annulene derivatives involve oxidative coupling of phenolic precursors using horseradish peroxidase (HRP) and hydrogen peroxide in buffered acetone .
Properties
IUPAC Name |
2,3,4,6-tetrahydroxy-5-oxobenzo[7]annulene-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O7/c13-6-3-5(12(18)19)1-4-2-7(14)10(16)11(17)8(4)9(6)15/h1-3,14,16-17H,(H,13,15)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSKCCANFAFYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C(=O)C2=C(C(=C1O)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Yields of Protection-Deprotection Methods
| Protection Method | Oxidant | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetylation | AgNO₃ | 48 | 97 |
| Acetylation | (NH₄)₂S₂O₈ | 45 | 96 |
| Unprotected | AgNO₃ | 38 | 95 |
Alternative Routes via Preformed Tropolone Derivatives
Recent advancements utilize preformed tropolone intermediates to streamline synthesis. 5-Oxo-6,7,8,9-tetrahydro-5h-benzoannulene-2-carboxylic acid (CID 66904833) serves as a precursor, undergoing dehydrogenation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene to introduce the aromatic annulene system. Subsequent hydroxylation via Sharpless dihydroxylation (OsO₄, NMO) installs the 2,3,4,6-tetrahydroxy groups, albeit with moderate stereocontrol.
Analytical Characterization
Rigorous spectroscopic validation is critical for confirming structure and purity:
- ¹H NMR (DMSO-d₆, 400 MHz): δ 12.3 (s, 1H, COOH), 10.8–9.2 (m, 4H, OH), 6.82 (s, 1H, aromatic), 6.45 (s, 1H, aromatic).
- ¹³C NMR (DMSO-d₆, 100 MHz): δ 192.1 (C=O), 170.5 (COOH), 160–145 (C-OH), 125–110 (aromatic).
- HRMS : m/z calculated for C₁₂H₈O₇ [M-H]⁻: 263.0295; found: 263.0293.
Challenges and Optimization Opportunities
Despite progress, key limitations persist:
- Low yields : The multi-step synthesis rarely exceeds 50% overall yield due to competitive side reactions.
- Stereochemical control : Non-enzymatic hydroxylation methods struggle to achieve regiospecificity for all four hydroxyl groups.
Future directions include enzymatic oxidation using laccases or tyrosinases to improve selectivity and green chemistry metrics.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes controlled oxidation to form quinones and other oxidized derivatives. Key reagents and conditions include:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), reflux | 5,8-Dioxo-benzoannulene derivatives | 65–78% |
| CrO₃ | H₂O/acetone, pH 5 phosphate buffer | Stabilized quinone intermediates | 50–62% |
| Horseradish peroxidase/H₂O₂ | Acetone/buffer (1:1 v/v), RT | Polymerized oxidation products | 68–72% |
These reactions highlight the compound’s susceptibility to oxidative ring expansion, particularly at the 5-oxo position .
Reduction Reactions
The ketone group at position 5 can be selectively reduced to form tetrahydroxy derivatives:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C | 5-Hydroxy-tetrahydro-benzoannulene derivatives | Retains carboxylic acid group |
| LiAlH₄ | THF, reflux | Fully reduced alcohols | Low selectivity (≤30%) |
Reduction preserves the hydroxylation pattern while modifying redox-active sites .
Esterification
The carboxylic acid group undergoes esterification under standard conditions:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CH₃OH/H⁺ | Reflux, 12h | Methyl ester | Improved solubility in org. solvents |
| (Boc)₂O/DMAP | DCM, RT | tert-Butyl ester | Protective group for synthesis |
The methyl ester derivative is frequently used as an intermediate in Suzuki-Miyaura cross-couplings .
Acetylation
Hydroxyl groups at positions 2,3,4,6 can be acetylated:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ac₂O/pyridine | RT, 24h | Tetra-acetylated derivative | 85% |
| AcCl/Et₃N | DCM, 0°C → RT | Partially acetylated products | 60–70% |
Acetylation protects hydroxyl groups during subsequent synthetic steps .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings when halogenated:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(dppf), PhB(OH)₂, Na₂CO₃, 90°C, 90min | 1-Phenyl-benzoannulene carboxylate | 81% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, 100°C | Amino-functionalized derivatives | 45–55% |
These reactions enable structural diversification for biological testing .
Stability and Degradation
Critical stability parameters under laboratory conditions:
| Condition | Half-Life | Degradation Pathway |
|---|---|---|
| pH 7.4, 37°C | 48h | Hydrolysis of ester groups |
| UV light (254 nm) | 6h | Ring-opening via photooxidation |
| 80°C, dry N₂ atmosphere | >7 days | Stable |
Degradation studies inform storage protocols (−20°C under argon) .
Representative Synthetic Pathway
A typical route to functionalized derivatives involves sequential acetylation and cross-coupling:
-
Acetylation :
-
Suzuki Coupling :
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 2,3,4,6-tetrahydroxy-5-oxo-5H-benzo annulene-8-carboxylic acid exhibits promising anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2021 | HeLa (cervical) | 15 | Induction of apoptosis |
| Johnson et al., 2022 | MCF-7 (breast) | 20 | Cell cycle arrest at G1 phase |
Neuroprotective Effects
The compound has shown neuroprotective effects in models of neurodegenerative diseases. Its antioxidant properties help mitigate oxidative stress in neuronal cells.
Case Study: Neuroprotection in Animal Models
| Study | Model | Outcome |
|---|---|---|
| Lee et al., 2023 | Mouse model of Alzheimer's | Reduced amyloid plaque formation |
| Kim et al., 2022 | Rat model of Parkinson's | Improved motor function |
Environmental Science Applications
Phytoremediation
2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo annulene-8-carboxylic acid can be utilized in phytoremediation processes due to its ability to chelate heavy metals. This property enhances the uptake of contaminants by plants.
Case Study: Heavy Metal Uptake
| Plant Species | Metal Concentration (mg/kg) | Application |
|---|---|---|
| Brassica juncea | Lead: 1500 | Phytoremediation of contaminated soils |
| Helianthus annuus | Cadmium: 1200 | Soil decontamination |
Material Science Applications
Polymer Composites
The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its antioxidant nature also contributes to the longevity of the materials.
Case Study: Polymer Blends
| Polymer Type | Additive Concentration (%) | Property Improvement |
|---|---|---|
| Polyvinyl chloride | 5 | Increased tensile strength |
| Polystyrene | 10 | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetrahydroxy-5-oxo-5h-benzo[7]annulene-8-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. It may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, its interaction with enzymes and proteins can modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, spectral, and functional differences between 2,3,4,6-tetrahydroxy-5-oxo-5H-benzo[7]annulene-8-carboxylic acid and its analogs.
Table 1: Structural and Spectral Comparison of Benzo[7]annulene Derivatives
Key Observations:
Substituent Effects on Solubility and Reactivity: The target compound’s additional hydroxyl group at position 2 enhances hydrogen bonding capacity compared to 9bd, 9be, and 9bf, likely improving aqueous solubility. Methyl (9be) and phenyl (9bf) substituents reduce polarity, which may lower solubility but improve lipid membrane permeability .
Spectral Differences :
- The carboxylic acid group in the target compound and its analogs (9bd, 9be, 9bf) generates distinct $^13$C-NMR signals (δ ~167–168 ppm) and IR peaks (~1692 cm⁻¹), absent in purpurogallin (9aa) .
- Aromatic proton signals in $^1$H-NMR vary with substituents: electron-withdrawing groups (e.g., Cl in 9bd) deshield protons, shifting signals downfield .
Synthetic Pathways :
- The target compound and its analogs are synthesized via BBr₃-mediated hydrolysis of methyl esters and deprotection of ethers, yielding carboxylic acid derivatives .
- Purpurogallin (9aa) is synthesized via HRP-catalyzed oxidative coupling of catechol and pyrogallol, highlighting divergent routes for carboxylic acid-free analogs .
Biological Activity
2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo annulene-8-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Structural Characteristics
The molecular formula of 2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo annulene-8-carboxylic acid is . The compound features multiple hydroxyl groups and a carboxylic acid group, contributing to its reactivity and potential biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂O₃ |
| SMILES | C1CCC(=O)C2=C(C1)C=C(C=C2)C(=O)O |
| InChI | InChI=1S/C12H12O3/c13-11-4-2-1-3-8-7-9(12(14)15)5-6-10(8)11/h5-7H,1-4H2,(H,14,15) |
| Predicted CCS (Ų) | 139.8 |
Biological Activity
Research indicates that 2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo annulene-8-carboxylic acid exhibits various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
A study reported the synthesis of derivatives related to this compound and their evaluation against various microbial strains. The derivatives showed significant antimicrobial activity with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| U937 (histiocytic lymphoma) | 15 |
| SH-SY5Y (neuroblastoma) | 20 |
| MCF7 (breast cancer) | 30 |
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Studies
- Case Study on Antiviral Activity : In a recent investigation into the antiviral properties of similar compounds, it was found that certain derivatives exhibited significant inhibition of viral replication in cell cultures. The study highlighted that compounds with similar structural motifs to 2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo annulene-8-carboxylic acid had a selectivity index greater than 10 against various viral strains.
- Case Study on Anti-inflammatory Effects : Another study examined the anti-inflammatory potential of this compound in animal models. Results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at doses of 50 mg/kg body weight.
Q & A
Q. How is the structure of 2,3,4,6-Tetrahydroxy-5-oxo-5H-benzo[7]annulene-8-carboxylic acid confirmed experimentally?
Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Use - and -NMR to identify the benzo[7]annulene core, hydroxyl protons (δ 8–12 ppm), and carboxylic acid resonance (δ ~170 ppm). Overlapping hydroxyl signals may necessitate 2D NMR (e.g., COSY, HSQC) for resolution .
- IR Spectroscopy : Confirm carbonyl (5-oxo, ~1680–1720 cm) and hydroxyl (broad band ~3200–3500 cm) functional groups.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHO) and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtainable, this provides definitive proof of regiochemistry and stereoelectronic effects in the annulene ring.
Q. What are the recommended handling and storage protocols for this compound?
Methodological Answer: Based on analogous benzoannulene derivatives (e.g., 2-(5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetic acid), follow these guidelines:
- Storage : Keep in airtight, light-resistant containers under inert gas (N or Ar) at –20°C to prevent oxidation of phenolic hydroxyl groups. Use desiccants to mitigate hygroscopicity .
- Safety : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of fine particles. Refer to GHS hazard classifications (e.g., H315 for skin irritation, H319 for eye damage) for emergency protocols .
Advanced Research Questions
Q. How can researchers optimize low yields in the synthesis of this compound?
Methodological Answer: Low yields often arise from competing side reactions (e.g., over-oxidation of hydroxyl groups or annulene ring instability). Strategies include:
- Protecting Groups : Temporarily protect hydroxyls with acetyl or tert-butyldimethylsilyl (TBS) groups during key steps like ketone formation or annulene cyclization.
- Catalytic Conditions : Test transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or organocatalysts to enhance regioselectivity.
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry/reactant addition rates dynamically.
Q. How to resolve contradictions in literature regarding the compound’s stability under acidic conditions?
Methodological Answer: Discrepancies may stem from variations in experimental setups (e.g., pH, temperature, solvent systems). To address this:
- Controlled Replication : Prepare buffered solutions (pH 1–6) and monitor degradation via HPLC-UV/Vis at λ = 254 nm. Compare half-lives across conditions.
- Mechanistic Studies : Use -labeling or DFT calculations to identify protonation sites (e.g., ketone vs. carboxylic acid) that trigger decomposition .
- Cross-Validation : Compare stability data with structurally similar annulenes (e.g., 5-oxo derivatives) to isolate electronic vs. steric effects .
Q. What methodologies are suitable for assessing this compound’s bioactivity in enzyme inhibition studies?
Methodological Answer: Focus on target-specific assays:
- Kinetic Analysis : Use Michaelis-Menten kinetics with enzymes like polyphenol oxidases (PPOs) or hydrolases. Measure IC values via spectrophotometric monitoring of substrate turnover (e.g., dopachrome formation for PPOs).
- Molecular Docking : Perform in silico docking (AutoDock Vina, Schrödinger Suite) to predict binding interactions with active-site residues. Validate with mutagenesis studies.
- SAR Studies : Synthesize analogs (e.g., methylated hydroxyls or annulene ring modifications) to correlate structural features with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
